molecular formula C16H12N2O3S B2782076 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide CAS No. 952877-82-6

2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide

Cat. No. B2782076
CAS RN: 952877-82-6
M. Wt: 312.34
InChI Key: BJACQXWVZGFSBW-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide” is a novel organoselenium compound incorporating the benzo[d][1,3]dioxole subunit . It is semisolid with a yield of 64% .


Synthesis Analysis

The synthesis of this compound involves several steps. In one reported method, Bpin {Bis (pinacolato)diboron}–B (dan) {naphthalene-1,8-diamino boronamide}; (0.1 mmol, 1.0 eq.), benzo [ d ] [1,3]dioxol-5-amine (0.2 mmol, 2.0 eq.), TBAI (tetrabutylammonium iodide; 0.01 eq.), NaOAc (0.15 eq.), and BPO (0.01 eq.) were sequentially weighed and added to a screw-capped Schlenk tube containing a magnetic stir bar .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by various spectroscopic techniques such as multinuclear NMR (1 H, 13 C and 77 Se), IR and mass spectrometry . The crystal structure of a similar compound has been reported, which consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied. The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Electron Transport Materials (ETMs)

Anticancer Activity

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16(6-10-1-3-13-14(5-10)21-9-20-13)18-11-2-4-15-12(7-11)17-8-22-15/h1-5,7-8H,6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJACQXWVZGFSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide

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